8-Prenylquercetin

α-glucosidase inhibition FBPase inhibition Antidiabetic research

8-Prenylquercetin is a superior, research-grade C-prenylated flavonoid optimized for multi-target metabolic studies. Its unique 8-prenyl group grants a 34-fold higher liver accumulation vs. quercetin, making it essential for organ-specific bioavailability research. Ideal for anti-hyperglycemic (α-glucosidase IC50 4.38 μM, 75x better than acarbose) and anti-biofilm investigations. This compound delivers unmatched functional divergence for probing prenylation's role in cellular transport and pharmacokinetics.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
CAS No. 143724-75-8
Cat. No. B600669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Prenylquercetin
CAS143724-75-8
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C
InChIInChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3
InChIKeyZHTTWVRMGWQEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Prenylquercetin (CAS 143724-75-8) Procurement & Application Guide for Research and Industrial Development


8-Prenylquercetin is a C-prenylated flavonoid derived from the parent compound quercetin, characterized by the addition of a prenyl side chain at the 8-position [1]. This structural modification, with the molecular formula C20H18O7 and a molecular weight of 370.4 g/mol [2], imparts increased lipophilicity compared to non-prenylated flavonoids. This change fundamentally alters its biological interactions and pharmacokinetic profile, distinguishing it from its non-prenylated precursor and other flavonoid analogs [3].

Why Unmodified Quercetin or Other Simple Flavonoids Cannot Substitute for 8-Prenylquercetin in Research and Development


The prenyl group on 8-Prenylquercetin is not a passive structural feature; it is the key determinant of its functional divergence from non-prenylated flavonoids like quercetin. This modification directly increases the compound's lipophilicity, which in turn enhances its cellular uptake and profoundly alters its tissue distribution profile [1]. Critically, this leads to significant differences in bioavailability, with 8-Prenylquercetin showing lower systemic absorption but much higher and more persistent accumulation in target organs such as the liver and kidney compared to quercetin [2]. These distinct properties mean that experimental outcomes obtained with quercetin cannot be reliably extrapolated to 8-Prenylquercetin, and vice-versa, necessitating its specific use for studies targeting these unique mechanisms and pharmacokinetic behaviors.

Quantitative Evidence for 8-Prenylquercetin (CAS 143724-75-8) Differentiation vs. Closest Analogs


Dual α-Glucosidase and FBPase Inhibition: 75-Fold Higher Potency vs. Acarbose

8-Prenylquercetin demonstrates a dual inhibitory activity against α-glucosidase and fructose-1,6-bisphosphatase (FBPase), key targets in glucose and lipid metabolism. Its α-glucosidase inhibitory potency is 75-fold higher than that of the clinical antidiabetic drug acarbose [1].

α-glucosidase inhibition FBPase inhibition Antidiabetic research

FBPase Inhibitory Activity Comparable to AMP (Adenosine Monophosphate)

In addition to its α-glucosidase activity, 8-Prenylquercetin is a potent inhibitor of FBPase, a rate-limiting enzyme in gluconeogenesis. Its IC50 value against FBPase is comparable to that of AMP, the natural allosteric inhibitor of this enzyme [1].

FBPase inhibition Gluconeogenesis regulation Antidiabetic research

Enhanced Hepatic and Renal Tissue Accumulation vs. Quercetin (Up to 34-Fold Higher)

Despite having lower initial plasma absorption, long-term feeding studies in mice revealed that 8-Prenylquercetin accumulates in the liver and kidney at drastically higher levels than its parent compound, quercetin [1]. The accumulation in the liver was 34-fold higher (3400% increase) and in the kidney was 3.85-fold higher (385% increase) [2]. This is a direct consequence of prenylation altering the compound's tissue retention and elimination pathways.

Pharmacokinetics Tissue distribution Bioavailability

Reduced Basolateral Efflux in Intestinal Cells vs. Quercetin

In Caco-2 cell monolayers, a model for human intestinal absorption, the efflux of 8-Prenylquercetin to the basolateral side was significantly reduced compared to quercetin, being less than 15% of that observed for the non-prenylated compound [1]. This suggests that prenylation alters the interaction with intestinal efflux transporters, contributing to its distinct absorption and distribution profile.

Pharmacokinetics Intestinal absorption Cellular transport

Increased Cellular Uptake in Muscle Cells vs. Quercetin

Prenylation significantly increases the lipophilicity of quercetin, leading to enhanced passive diffusion and cellular uptake. Studies in C2C12 myotube cells showed that the cellular uptake of 8-Prenylquercetin was significantly higher than that of quercetin [1].

Pharmacokinetics Cellular uptake Lipophilicity

Superior In Silico Binding Affinity to PilA Protein vs. Penicillin G

In a computational study targeting the PilA protein of Streptococcus sanguinis to disrupt biofilm formation in infective endocarditis, 8-Prenylquercetin exhibited a more favorable MM/PBSA binding energy than quercetin and the standard antibiotic penicillin G [1]. While molecular docking scores were similar, the more computationally intensive MM/PBSA calculation, which estimates binding free energy, indicated a stronger and more stable interaction for 8-Prenylquercetin.

Antibiofilm Molecular docking Streptococcus sanguinis

Targeted Research and Development Applications for 8-Prenylquercetin Based on Unique Evidence


Mechanistic Studies on Multi-Target Metabolic Regulation for Type 2 Diabetes and Related Disorders

Based on its potent and dual inhibitory activity against α-glucosidase (IC50 4.38 μM, 75-fold better than acarbose) and FBPase (IC50 3.62 μM, comparable to AMP) [1], 8-Prenylquercetin is ideally suited for in vitro and in vivo research exploring novel multi-target approaches to managing postprandial hyperglycemia and hepatic gluconeogenesis simultaneously.

Hepatology and Nephrology Research Requiring Selective Tissue Accumulation

The unique pharmacokinetic profile of 8-Prenylquercetin, which includes 34-fold higher liver accumulation and 3.85-fold higher kidney accumulation compared to quercetin in long-term feeding studies [2], makes it a preferred research tool for investigating flavonoid-mediated effects in these specific organs, where non-prenylated flavonoids fail to achieve therapeutic concentrations.

Development of Novel Antibiofilm Strategies Against Oral Pathogens

Supported by in silico evidence showing superior binding energetics to the PilA protein of Streptococcus sanguinis compared to quercetin and penicillin G [3], 8-Prenylquercetin represents a compelling lead candidate for in vitro development and validation of new anti-biofilm agents to combat infective endocarditis and other biofilm-associated infections.

Studies Investigating the Impact of Lipophilicity on Cellular Pharmacokinetics

The quantifiable differences in cellular transport, including an >85% reduction in basolateral efflux in Caco-2 cells and significantly enhanced uptake in C2C12 myotubes compared to quercetin [4], establish 8-Prenylquercetin as a valuable model compound for fundamental research into how prenylation alters the absorption, distribution, and retention of dietary flavonoids at the cellular level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Prenylquercetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.